2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine
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Overview
Description
2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton’s tyrosine kinase). It is an important drug candidate for the treatment of various B cell malignancies and autoimmune diseases.
Mechanism of Action
BTK is a key mediator of B cell receptor (BCR) signaling, which is essential for the survival and proliferation of B cells. 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This leads to the inhibition of BCR signaling and subsequent apoptosis of B cells.
Biochemical and Physiological Effects:
2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine has been shown to reduce the levels of circulating B cells in both preclinical and clinical studies. It also reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine has been well-tolerated in clinical trials, with no dose-limiting toxicities reported.
Advantages and Limitations for Lab Experiments
2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine is a potent and selective inhibitor of BTK, making it an ideal tool for studying BCR signaling and B cell biology. However, its limited solubility in aqueous solutions may pose challenges for in vitro experiments. In addition, the lack of a suitable animal model for CLL and MCL may limit the translation of preclinical findings to clinical trials.
Future Directions
Future research on 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine should focus on optimizing its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in clinical settings. In addition, the development of suitable animal models for CLL and MCL would facilitate the translation of preclinical findings to clinical trials. Further studies on the mechanism of action of 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine may also reveal new targets for the treatment of B cell malignancies and autoimmune diseases. Finally, the combination of 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine with other targeted therapies may enhance its efficacy and reduce the risk of drug resistance.
Synthesis Methods
The synthesis of 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine involves several steps, starting with the reaction of 3-chlorostyrene with 4,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. The resulting intermediate is then reacted with hydroxylamine to form the oxime, which is subsequently reduced to the corresponding amine. The final step involves the reaction of the amine with ethyl chloroformate and triethylamine to produce 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine.
Scientific Research Applications
2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine has shown promising results in preclinical studies for the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). It has also shown potential for the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine has been shown to inhibit BTK activity in a dose-dependent manner, leading to decreased proliferation and survival of B cells. It also modulates the immune system by reducing the production of pro-inflammatory cytokines.
properties
CAS RN |
100098-85-9 |
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Product Name |
2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine |
Molecular Formula |
C15H18ClNO |
Molecular Weight |
263.76 g/mol |
IUPAC Name |
2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine |
InChI |
InChI=1S/C15H18ClNO/c1-11-10-15(2,3)17-14(18-11)8-7-12-5-4-6-13(16)9-12/h4-9,11H,10H2,1-3H3/b8-7+ |
InChI Key |
JMSUSBPUYOSDSM-BQYQJAHWSA-N |
Isomeric SMILES |
CC1CC(N=C(O1)/C=C/C2=CC(=CC=C2)Cl)(C)C |
SMILES |
CC1CC(N=C(O1)C=CC2=CC(=CC=C2)Cl)(C)C |
Canonical SMILES |
CC1CC(N=C(O1)C=CC2=CC(=CC=C2)Cl)(C)C |
synonyms |
BW 813U BW 813U, hydrochloride, (E)-isomer BW-813-U BW-813U |
Origin of Product |
United States |
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